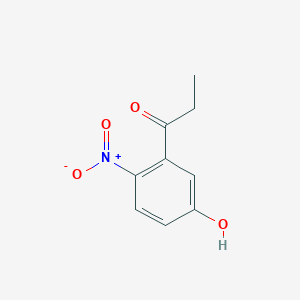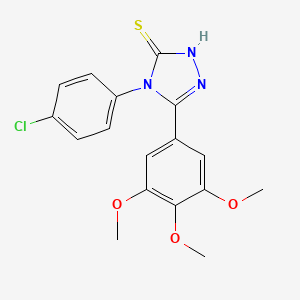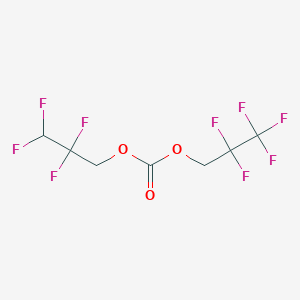
Eu(TTA)3phen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium tris(thenoyltrifluoroacetonate) phenanthroline, commonly known as Eu(TTA)3phen, is a rare earth complex that has gained significant attention due to its unique luminescent properties. This compound is composed of europium ions coordinated with three molecules of thenoyltrifluoroacetone and one molecule of phenanthroline. The strong red fluorescence emitted by this compound makes it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eu(TTA)3phen is typically synthesized through a multi-step process involving the reaction of europium oxide (Eu2O3) with thenoyltrifluoroacetone (TTA) and phenanthroline (phen). The synthesis is carried out in an ethanol-water solvent system with 8-hydroxyquinoline as an acidity inhibitor. The reaction mixture is heated to 60°C to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality and high luminescence efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Eu(TTA)3phen primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of coordination bonds between europium and the ligands (TTA and phen). The compound is also known for its stability under various conditions, including high temperatures and different solvent environments .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as europium oxide, thenoyltrifluoroacetone, phenanthroline, and 8-hydroxyquinoline. The reaction is typically carried out in an ethanol-water solvent system at elevated temperatures (around 60°C) to ensure complete formation of the complex .
Major Products Formed
The primary product of the synthesis is this compound, which exhibits strong red fluorescence. This compound can be further incorporated into various matrices, such as polycarbonate resin, to enhance its luminescent properties .
Aplicaciones Científicas De Investigación
Eu(TTA)3phen has a wide range of applications in scientific research due to its unique luminescent properties. Some of the key applications include:
Optoelectronic Devices: This compound is used in the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices due to its strong red emission
Biological Imaging: The compound’s luminescent properties make it suitable for use in biological imaging and diagnostic applications
Sensing and Detection: This compound is employed in various sensing and detection applications, including temperature sensing and ultraviolet light detection
Polymer Composites: The compound is incorporated into polymer matrices to enhance their luminescent properties, making them suitable for use in advanced materials and coatings
Mecanismo De Acción
The luminescent properties of Eu(TTA)3phen are primarily due to the efficient energy transfer from the ligands (TTA and phen) to the europium ions. Upon excitation, the ligands absorb energy and transfer it to the europium ions, which then emit red fluorescence. This energy transfer mechanism is facilitated by the coordination bonds between europium and the ligands, resulting in a highly efficient luminescent process .
Comparación Con Compuestos Similares
Eu(TTA)3phen is unique among europium complexes due to its strong red fluorescence and high thermal stability. Similar compounds include:
Europium tris(acetylacetonate) phenanthroline (Eu(acac)3phen): This compound also exhibits luminescent properties but with different emission characteristics compared to this compound.
Europium tris(benzoylacetonate) phenanthroline (Eu(BA)3phen): Another europium complex with luminescent properties, but it has lower thermal stability compared to this compound.
Europium tris(dibenzoylmethane) phenanthroline (Eu(DBM)3phen): This compound has similar luminescent properties but is less commonly used due to its lower efficiency.
This compound stands out due to its combination of strong red fluorescence, high thermal stability, and versatility in various applications .
Propiedades
Fórmula molecular |
C36H20EuF9N2O6S3 |
|---|---|
Peso molecular |
995.7 g/mol |
Nombre IUPAC |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
Clave InChI |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES isomérico |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


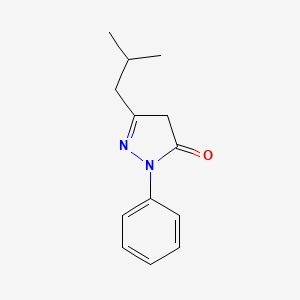

![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
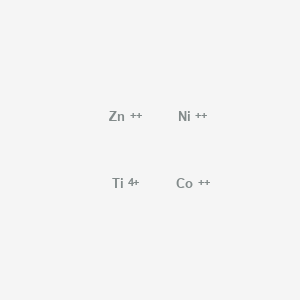


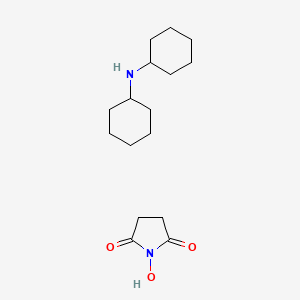

![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
